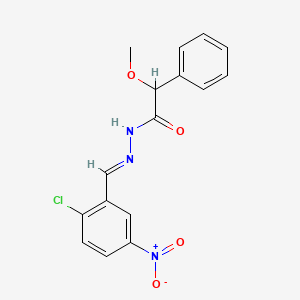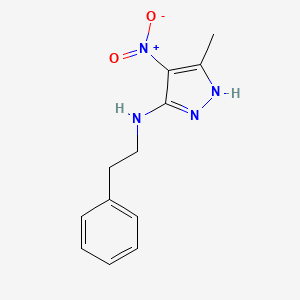![molecular formula C19H17N3O2 B3883806 (E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B3883806.png)
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Overview
Description
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]benzimidazole core with a furan ring through a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves a multi-step processThe reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it could target DNA gyrase in bacteria, disrupting DNA replication and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative used in organic synthesis.
Uniqueness
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to its combination of a pyrazolo[1,5-a]benzimidazole core with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-8-9-14(24-12)10-11-17(23)18-13(2)20-22-16-7-5-4-6-15(16)21(3)19(18)22/h4-11H,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBIXDEUHXFLX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C3N(C4=CC=CC=C4N3N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C3N(C4=CC=CC=C4N3N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide](/img/structure/B3883737.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B3883749.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B3883760.png)
![(E)-N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B3883764.png)
![2-[(1,1-DIETHYL-4-PIPERIDINO-2-BUTYNYL)OXY]ETHYL CYANIDE](/img/structure/B3883777.png)
![2-{[allyl(2-methylbenzyl)amino]methyl}phenol](/img/structure/B3883789.png)
![N'-{[5-(1-piperidinyl)-2-furyl]methylene}-2-furohydrazide](/img/structure/B3883797.png)


![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3883803.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethylidene]-5-nitro-2,3-dihydro-1-benzofuran-3-yl}morpholine](/img/structure/B3883805.png)

![2-{[3-(2,6-dichloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B3883827.png)

